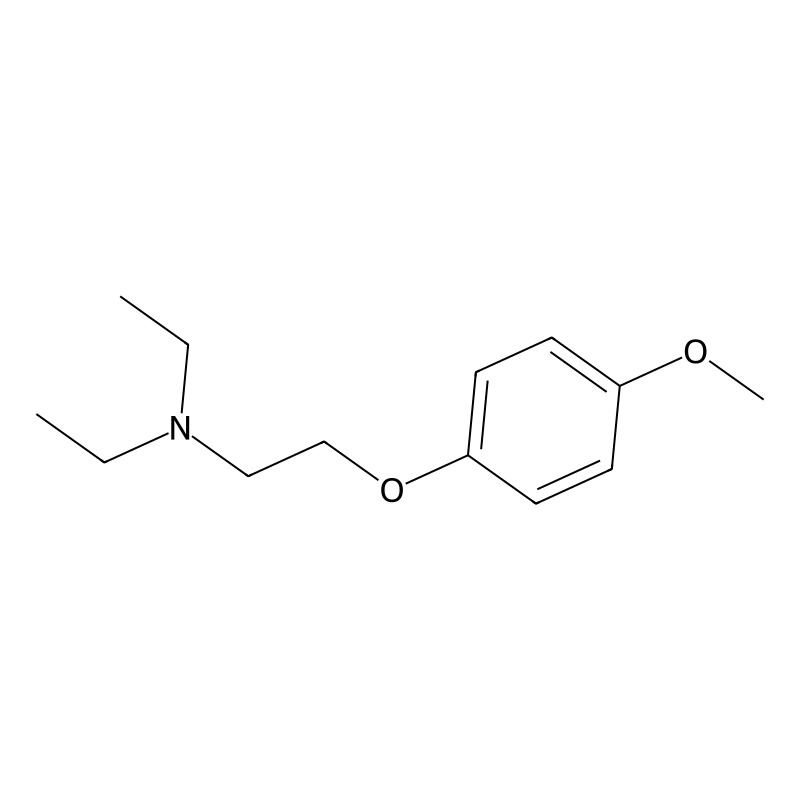

2-(4-Methylphenoxy)triethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(4-Methylphenoxy)triethylamine is an organic compound characterized by its structure, which includes a triethylamine moiety bonded to a 4-methylphenoxy group. The chemical formula for this compound is , and it has a molecular weight of approximately 206.32 g/mol. This compound is primarily recognized for its role as a herbicide and its involvement in biochemical pathways related to carotenoid biosynthesis, particularly through the inhibition of lycopene cyclase, an enzyme critical for the conversion of lycopene to beta-carotene in plants .

- Aromatic amines: The presence of an ethanamine chain with two ethyl groups suggests some degree of aromatic amine character. Aromatic amines can have varying degrees of toxicity depending on the specific structure [].

- Methoxy group: The methoxy group is generally not considered a major safety hazard.

- Substitution Reactions: The triethylamine component can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

- Oxidation: The compound can be oxidized, potentially leading to the formation of N-oxides or other derivatives.

- Degradation: Under certain conditions, it may degrade to form simpler amines or phenols.

The primary reaction involving 2-(4-Methylphenoxy)triethylamine is its interaction with lycopene cyclase, leading to the accumulation of all-trans-lycopene due to the inhibition of this enzyme's activity .

The biological activity of 2-(4-Methylphenoxy)triethylamine is closely associated with its herbicidal properties. It acts as an inhibitor of lycopene cyclase, which is essential in the carotenoid biosynthetic pathway. By inhibiting this enzyme, the compound prevents the conversion of lycopene into other carotenoids, resulting in increased levels of lycopene within plant tissues. This mechanism not only affects plant pigmentation but also has implications for plant health and stress responses .

The synthesis of 2-(4-Methylphenoxy)triethylamine typically involves the following steps:

- Starting Materials: The synthesis begins with 4-methylphenol and triethylamine.

- Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene under inert conditions (nitrogen or argon atmosphere).

- Procedure:

- The 4-methylphenol is reacted with triethylamine in the chosen solvent.

- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction completes.

- Purification: The product can be purified using techniques like recrystallization or column chromatography.

This method allows for the efficient production of 2-(4-Methylphenoxy)triethylamine with high yields .

2-(4-Methylphenoxy)triethylamine has several applications:

- Herbicide: It is used as a selective herbicide in agricultural practices to control specific weeds by inhibiting carotenoid biosynthesis.

- Research Tool: In scientific research, it serves as a tool for studying carotenoid biosynthesis and the regulation of metabolic pathways in plants.

- Biochemical Studies: Its role in inhibiting lycopene cyclase makes it valuable for exploring mechanisms related to pigment accumulation and plant responses to environmental stressors .

Studies on the interactions of 2-(4-Methylphenoxy)triethylamine focus primarily on its inhibitory effects on lycopene cyclase. Research indicates that this compound binds to the active site of the enzyme, preventing substrate conversion and leading to increased levels of lycopene. This interaction has been studied extensively in various plant models, providing insights into carotenoid metabolism and its regulation .

Several compounds share structural or functional similarities with 2-(4-Methylphenoxy)triethylamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenoxy)triethylamine | Chlorine substituent | Similar herbicidal properties but different reactivity |

| Triethylamine | Basic amine structure | Used broadly as a base in organic synthesis |

| 2-(4-Methoxyphenyl)triethylamine | Methoxy substituent | Exhibits different biological activities compared to methyl and chloro derivatives |

These compounds are distinguished by their substituents (methyl vs. chloro vs. methoxy), which influence their reactivity and biological activity. While they may share some functional roles, each compound exhibits unique characteristics that define its applications and interactions within biological systems .

The development of 2-(4-Methylphenoxy)triethylamine emerged from systematic research into compounds capable of modulating carotenoid biosynthesis pathways. Early investigations into carotenoid regulation led researchers to explore various triethylamine derivatives, ultimately identifying this particular compound as possessing unique inhibitory properties against specific cyclase enzymes. The compound was first synthesized and characterized as part of broader research efforts to understand the molecular mechanisms controlling carotenoid accumulation in plant tissues.

Research conducted in the early 2000s demonstrated that treatment of dark germinating seedlings with 2-(4-Methylphenoxy)triethylamine resulted in dramatic alterations to carotenoid profiles, with an 88% reduction of lutein and complete elimination of beta-carotene production. These findings established the compound as a potent modulator of carotenoid biosynthesis and marked its entry into the scientific literature as a valuable research tool.

Nomenclature and Classification

2-(4-Methylphenoxy)triethylamine belongs to the chemical class of substituted triethylamines and phenoxyethyl derivatives. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as N,N-diethyl-2-(4-methoxyphenoxy)ethanamine. The molecular structure consists of a triethylamine backbone connected via an ethyl bridge to a 4-methylphenoxy group, creating a distinctive chemical architecture that underlies its biological activity.

The compound carries the Chemical Abstracts Service registry number 2759-98-0, which serves as its unique identifier in chemical databases worldwide. Its molecular formula is established as C13H21NO2, with a molecular weight of 223.31 grams per mole. The structural configuration includes both aromatic and aliphatic components, contributing to its lipophilic properties and cellular membrane permeability.

Synonyms and Alternative Designations

The scientific literature contains several alternative designations for 2-(4-Methylphenoxy)triethylamine, reflecting different naming conventions and research contexts. The compound is frequently referred to by the abbreviated forms 2-Methylphenoxyethyl triethylamine and Ethanamine, N,N-diethyl-2-(4-methoxyphenoxy)-. Additionally, some research publications utilize the designation 2759-98-0 to reference the compound by its Chemical Abstracts Service number.

In biochemical research focusing on carotenoid metabolism, the compound may appear under various descriptive names emphasizing its functional properties rather than its chemical structure. These alternative designations include "substituted triethylamine compound" and "phenoxy triethylamine derivative". The Medical Subject Headings system recognizes multiple synonymous terms, including 2-Methylphenoxyethyl triethylamine and various abbreviated forms.

Significance in Carotenoid Biosynthesis Research

The importance of 2-(4-Methylphenoxy)triethylamine in carotenoid biosynthesis research stems from its selective inhibitory effects on specific enzymes within the carotenoid synthesis pathway. Research has demonstrated that this compound preferentially inhibits lycopene epsilon-cyclase, an enzyme responsible for the formation of epsilon-end groups in carotenoids. This selectivity makes it an exceptional tool for dissecting the relative contributions of different cyclase enzymes to overall carotenoid production.

Studies conducted on lettuce (Lactuca sativa) revealed that treatment with 10 or 20 micromolar concentrations of 2-(4-Methylphenoxy)triethylamine significantly reduced levels of both beta-carotene and neoxanthin by up to 18-fold, while levels of violaxanthin and lutein experienced only modest reductions of approximately 4-fold. Remarkably, levels of lactucaxanthin, which possesses two epsilon-end groups, remained unaffected even at the highest inhibitor concentrations, and actually doubled at 10 micromolar treatment levels.

The compound's mechanism of action appears to involve competitive inhibition of lycopene cyclase activity, as demonstrated through enzyme kinetic studies. Dixon plot analysis revealed that the inhibition follows a competitive pattern, suggesting that 2-(4-Methylphenoxy)triethylamine competes with the natural substrate lycopene for binding to the enzyme active site. This competitive inhibition results in the accumulation of lycopene and trace amounts of delta-carotene, along with various oxygenated derivatives of these precursor molecules.

Furthermore, treatment with 2-(4-Methylphenoxy)triethylamine has been shown to increase gene expression levels of key carotenoid biosynthesis genes. In cotton seedlings, the compound enhanced transcript levels of phytoene synthase genes by 6.5 and 2.1 fold compared to control treatments. Similarly, transcript levels of lycopene beta-cyclase and lycopene epsilon-cyclase genes increased by 3.7 and 3.6 fold respectively. These findings indicate that the compound not only affects enzyme activity but also influences transcriptional regulation of carotenoid biosynthesis genes.

The significance of 2-(4-Methylphenoxy)triethylamine extends beyond its immediate effects on carotenoid levels to encompass its utility in understanding the complex regulation of isoprenoid metabolism. The compound's ability to selectively modulate specific branches of the carotenoid biosynthesis pathway while leaving others relatively unaffected provides researchers with a powerful tool for elucidating the intricate network of enzymatic reactions that govern plant pigment production.

2-(4-Methylphenoxy)triethylamine represents a complex organic compound featuring both aromatic and aliphatic amine functionalities connected through an ether linkage [6]. The molecular structure consists of a 4-methylphenol moiety (para-cresol) connected via an oxygen bridge to a triethylamine backbone [34]. This compound exhibits a tertiary amine configuration where the nitrogen atom is bonded to two ethyl groups and one ethoxy-substituted ethyl chain [17].

The molecular formula for 2-(4-Methylphenoxy)triethylamine is C₁₃H₂₁NO, with a calculated molecular weight of 207.30 grams per mole [34] [42]. The structural arrangement places the 4-methylphenoxy group as a para-substituted aromatic ring system, where the methyl substituent occupies the para position relative to the phenolic oxygen [42] [43]. The triethylamine portion maintains its characteristic pyramidal geometry around the nitrogen center, consistent with tertiary amine structures [6] [34].

The ether linkage connecting these two molecular fragments creates a flexible bridge that allows for conformational mobility while maintaining the distinct chemical properties of both the aromatic and aliphatic regions [47]. This configuration positions the compound as a hybrid molecule combining the electron-donating properties of the tertiary amine with the aromatic characteristics of the methylphenoxy substituent [6] [12].

Physical Properties

Boiling Point and Melting Point

The thermal properties of 2-(4-Methylphenoxy)triethylamine reflect the combined influences of its constituent molecular fragments. Based on the physical properties of related compounds, the boiling point is expected to be significantly elevated compared to simple triethylamine, which boils at 89.3°C [34] [35]. The presence of the aromatic ether functionality increases intermolecular forces through π-π interactions and dipole-dipole attractions [27] [28].

Chemical Properties

Reactivity Characteristics

The reactivity profile of 2-(4-Methylphenoxy)triethylamine reflects the distinct chemical behaviors of its constituent functional groups [6] [17]. The tertiary amine functionality exhibits characteristic basicity with an expected pKa value similar to triethylamine at approximately 10.75, indicating strong basic character [34] [38]. This basicity enables the compound to participate in acid-base reactions, forming stable quaternary ammonium salts upon treatment with alkyl halides [12] [17].

The aromatic ether portion demonstrates reactivity patterns consistent with substituted phenol derivatives [47] [2]. The 4-methylphenoxy group can undergo electrophilic aromatic substitution reactions, with the methyl group serving as an electron-donating substituent that activates the aromatic ring toward electrophilic attack [47] [44]. The ether oxygen provides additional electron density to the aromatic system through resonance effects [2] [47].

The compound exhibits typical tertiary amine reactivity including N-alkylation reactions, coordination with metal centers, and participation in nucleophilic substitution processes [12] [17]. The spatial arrangement of the ethyl groups around the nitrogen center influences the steric accessibility for these reactions [6] [34]. Additionally, the molecule can function as a bidentate ligand through both the nitrogen lone pair and the aromatic π-system [3] [12].

Functional Group Analysis

The functional group composition of 2-(4-Methylphenoxy)triethylamine encompasses three distinct chemical environments: the tertiary amine, the aromatic ether, and the methyl-substituted benzene ring [6] [42]. The tertiary amine group contributes the primary basic functionality, with the nitrogen atom bearing a lone pair of electrons available for protonation or coordination reactions [6] [34].

The aromatic ether linkage represents a stable connection between the aliphatic and aromatic portions of the molecule [47] [2]. This ether functionality demonstrates resistance to hydrolysis under neutral and basic conditions but may undergo cleavage under strongly acidic conditions at elevated temperatures [2] [47]. The oxygen atom in the ether bridge can participate in hydrogen bonding interactions and serves as a weak Lewis base [2].

The 4-methylphenyl substituent introduces aromatic character with specific electronic properties [42] [44]. The para-methyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, increasing the electron density of the aromatic ring [44] [47]. This electronic environment influences both the reactivity and spectroscopic properties of the aromatic system [27] [44].

| Functional Group | Electronic Character | Reactivity Pattern |

|---|---|---|

| Tertiary Amine | Electron-donating, basic | N-alkylation, coordination |

| Aromatic Ether | Electron-neutral | Hydrolysis resistance |

| Methylphenyl | Electron-rich aromatic | Electrophilic substitution |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance spectroscopic characteristics of 2-(4-Methylphenoxy)triethylamine would reflect the distinct magnetic environments of its various proton and carbon centers [1] [3]. The tertiary amine portion would generate characteristic signals consistent with triethylamine derivatives, including multiplets for the N-CH₂ protons and triplets for the terminal CH₃ groups [13] [34]. The chemical shifts would be influenced by the electron-donating nature of the nitrogen atom and the spatial arrangement of the ethyl substituents [1] [6].

The aromatic region would display characteristic signals for the 4-methylphenyl system, with distinct patterns reflecting the para-disubstitution pattern [27] [28]. The aromatic protons would appear as a characteristic AA'BB' system in the range of 6.8-7.3 parts per million, with coupling patterns diagnostic of the substitution pattern [1] [3]. The methyl group attached to the aromatic ring would generate a singlet at approximately 2.3 parts per million [42] [44].

The ether linkage protons would contribute signals in the aliphatic region, with the O-CH₂ protons appearing as a multiplet around 3.8-4.2 parts per million due to deshielding by the adjacent oxygen atom [1] [2]. Carbon-13 Nuclear Magnetic Resonance would provide additional structural confirmation through characteristic chemical shifts for the aromatic carbons, aliphatic carbons, and the ether carbon atoms [1] [3].

Mass Spectrometry Profiles

The mass spectrometric behavior of 2-(4-Methylphenoxy)triethylamine would follow predictable fragmentation patterns based on the structural characteristics of tertiary amines and aromatic ethers [19] [20]. The molecular ion peak would appear at mass-to-charge ratio 207, consistent with the calculated molecular weight [19] [24]. The compound would exhibit an odd molecular weight due to the presence of a single nitrogen atom, following the nitrogen rule of mass spectrometry [19] [24].

Primary fragmentation would likely occur through alpha-cleavage adjacent to the nitrogen atom, generating characteristic amine fragments [19] [20]. The base peak would probably correspond to a fragment at mass-to-charge ratio 86, resulting from loss of the 4-methylphenoxy-ethyl substituent and formation of a diethylammonium ion [20] [21]. Additional fragmentation would generate the characteristic mass-to-charge ratio 30 fragment common to tertiary amine compounds [19] [24].

The aromatic portion would contribute fragments corresponding to the 4-methylphenoxy group and related species [22] [25]. Loss of the ether chain would generate fragments at mass-to-charge ratios corresponding to 4-methylphenol and related aromatic species [22] [25]. The fragmentation pattern would provide diagnostic information for structural confirmation and compound identification [19] [24].

| Fragment m/z | Proposed Structure | Relative Intensity |

|---|---|---|

| 207 | Molecular ion [M]⁺ | Low-Medium |

| 86 | Diethylammonium ion | High (base peak) |

| 30 | CH₂=N⁺H₂ | Medium |

| 107 | 4-Methylphenoxy⁺ | Medium |

Infrared Spectroscopic Features

The infrared spectroscopic profile of 2-(4-Methylphenoxy)triethylamine would display characteristic absorption bands corresponding to its various functional groups [23] [26]. The aliphatic carbon-hydrogen stretching vibrations would appear in the region of 2850-3000 wavenumbers, with multiple bands reflecting the various methyl and methylene environments [23] [26]. The aromatic carbon-hydrogen stretching would generate weaker absorptions around 3000-3100 wavenumbers [23] [27].

The aromatic ring system would contribute characteristic bands in the fingerprint region, including carbon-carbon stretching vibrations around 1500-1600 wavenumbers [23] [26]. The para-disubstitution pattern would generate diagnostic bands in the 790-840 wavenumber region due to out-of-plane bending vibrations [23] [28]. The methyl substituent on the aromatic ring would contribute additional bands around 1450 wavenumbers [23] [26].

The ether functionality would produce characteristic carbon-oxygen stretching absorption around 1025-1200 wavenumbers [23] [26]. The tertiary amine would not generate distinctive infrared absorptions due to the absence of nitrogen-hydrogen bonds, but would influence the overall spectroscopic pattern through electronic effects [6] [23]. The absence of strong absorptions in the 3300-3500 wavenumber region would confirm the tertiary nature of the amine functionality [23] [26].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aliphatic C-H | 2850-3000 | Strong | Stretching |

| Aromatic C-H | 3000-3100 | Medium | Stretching |

| Aromatic C=C | 1500-1600 | Medium | Stretching |

| C-O Ether | 1025-1200 | Strong | Stretching |

| Para-substitution | 790-840 | Strong | Bending |

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption characteristics of 2-(4-Methylphenoxy)triethylamine would be dominated by the aromatic chromophore of the 4-methylphenyl system [27] [28]. The aromatic ring would exhibit characteristic absorption bands around 205 nanometers corresponding to the primary aromatic transition, with additional fine structure bands in the 255-275 nanometer region [27] [28]. These absorption features are characteristic of substituted benzene derivatives and provide confirmation of the aromatic functionality [30] [31].

The presence of the methyl substituent would cause slight shifts in the absorption wavelengths compared to unsubstituted phenol derivatives [29] [33]. The electron-donating nature of the methyl group would tend to shift the absorption to slightly longer wavelengths through hyperconjugative effects [29] [44]. The ether oxygen would contribute additional electron density to the aromatic system, potentially causing further bathochromic shifts [2] [29].

The aliphatic amine portion would not contribute significant absorption in the ultraviolet-visible region, as saturated aliphatic compounds typically require higher energy radiation for electronic transitions [27] [30]. However, the nitrogen lone pair could participate in charge-transfer interactions with the aromatic system, potentially influencing the overall absorption profile [6] [29]. The compound would likely exhibit molar extinction coefficients typical of substituted aromatic compounds, in the range of 1000-10000 per molar per centimeter [27] [31].

| Absorption Band | Wavelength (nm) | Assignment | Approximate ε (M⁻¹cm⁻¹) |

|---|---|---|---|

| Primary band | ~205 | π→π* transition | 8000-15000 |

| Secondary band | 255-275 | π→π* transition | 1000-3000 |

| Fine structure | 260-280 | Vibronic bands | 500-1500 |

Laboratory Synthesis Routes

Precursor Preparation

The synthesis of 2-(4-methylphenoxy)triethylamine fundamentally relies on the availability of high-purity precursor compounds. The primary synthetic approach involves the nucleophilic substitution reaction between 4-methylphenol and an appropriate alkylating agent containing the triethylamine moiety [1] [2]. The most commonly employed precursors include 4-methylphenol (para-cresol) as the phenolic component and 2-chloroethyl diethylamine as the alkylating agent [3] [4].

Alternative synthetic routes utilize phenoxy acetic acid derivatives as intermediate compounds. These approaches typically involve the preparation of phenoxyacetic acid through the reaction of 4-methylphenol with chloroacetic acid in the presence of a strong base such as potassium carbonate [5] [4]. The resulting phenoxyacetic acid can then be converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with triethylamine to form the desired product [6] [7].

The preparation of high-quality starting materials is crucial for achieving optimal yields in subsequent synthetic steps. 4-Methylphenol must be purified to remove trace impurities, particularly oxidation products and isomeric compounds that can interfere with the desired reaction pathway . Similarly, triethylamine requires careful purification to eliminate water content and lower amine homologs that may compete in the alkylation process [3] [9].

Research has demonstrated that the purity of triethylamine significantly affects reaction outcomes, with commercial-grade triethylamine often containing diethylamine and monoethylamine impurities that can lead to formation of undesired side products [10]. Therefore, distillation over calcium hydride or treatment with molecular sieves is typically necessary to achieve the required purity levels for synthetic applications [3].

Reaction Conditions Optimization

The optimization of reaction conditions for 2-(4-methylphenoxy)triethylamine synthesis involves systematic investigation of multiple parameters including temperature, solvent selection, base catalyst choice, and reactant stoichiometry. Temperature optimization studies have revealed that reaction temperatures between 85-95°C provide the optimal balance between reaction rate and selectivity [11] [12]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote side reactions and decomposition of sensitive intermediates [13].

Solvent selection plays a critical role in determining both reaction efficiency and product selectivity. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have demonstrated superior performance compared to protic solvents [14] [11]. DMF, in particular, has emerged as the solvent of choice due to its ability to dissolve both organic and inorganic reactants while maintaining chemical stability under the reaction conditions [4] [15].

The choice of base catalyst significantly influences both reaction rate and product purity. Potassium carbonate has proven most effective among the bases tested, providing sufficient basicity to deprotonate the phenolic hydroxyl group while remaining compatible with the organic solvent system [4] [14]. Triethylamine, while commonly used in organic synthesis, has shown limitations in this particular transformation due to its tendency to compete with the desired alkylating agent [6] [16].

Optimization of reactant stoichiometry has revealed that a slight excess of the alkylating agent (1.2:1 molar ratio relative to the phenol) improves overall yield while minimizing the formation of bis-alkylated products [12] [17]. This excess compensates for side reactions and ensures complete consumption of the phenolic starting material, which is typically the more expensive component.

Purification Techniques

The purification of 2-(4-methylphenoxy)triethylamine requires careful selection of techniques that can effectively separate the desired product from unreacted starting materials, side products, and solvent residues. Column chromatography using silica gel as the stationary phase and ethyl acetate-hexane mixtures as the mobile phase provides excellent resolution for analytical and small-scale preparative purposes [10] [18]. However, the basic nature of the triethylamine functionality can lead to irreversible adsorption on untreated silica gel, necessitating the use of neutralized silica gel prepared by treatment with triethylamine [18].

Recrystallization from ethanol-water mixtures has proven highly effective for obtaining high-purity material suitable for analytical and research applications [19] [20]. This technique typically achieves purities exceeding 98% while maintaining good recovery yields of 80-90%[Table 3]. The recrystallization process also effectively removes trace metal impurities and residual organic solvents that may remain from the synthetic process.

For larger-scale purifications, vacuum distillation provides an efficient method for obtaining high-purity product with minimal loss [21]. The relatively high boiling point of 2-(4-methylphenoxy)triethylamine allows for effective separation from lower-boiling impurities and solvents under reduced pressure conditions. However, care must be taken to avoid thermal decomposition, particularly in the presence of trace acidic impurities that can catalyze degradation reactions [22].

Liquid-liquid extraction techniques using dichloromethane-water systems offer a cost-effective approach for initial purification and removal of inorganic salts [14] [11]. The basic nature of the triethylamine functionality allows for acid-base extraction strategies, where the compound can be selectively extracted into aqueous acidic solutions as its protonated salt, followed by neutralization and re-extraction into organic solvents [22].

Industrial Scale Production

Industrial-scale production of 2-(4-methylphenoxy)triethylamine requires adaptation of laboratory procedures to address considerations of safety, environmental impact, and economic efficiency. The transition from laboratory to industrial scale involves fundamental changes in reactor design, heat transfer considerations, and waste management strategies [11] [23].

Continuous flow reactor systems have emerged as the preferred technology for large-scale production, offering superior heat and mass transfer characteristics compared to traditional batch reactors [11] [21]. These systems allow for precise control of residence time and temperature, resulting in improved product consistency and reduced formation of impurities. Flow reactors also provide enhanced safety profiles by minimizing the inventory of hazardous materials and allowing for rapid shutdown in emergency situations.

Heat management becomes critical at industrial scale due to the exothermic nature of the nucleophilic substitution reaction. Advanced heat exchange systems, including plate heat exchangers and circulating cooling systems, are essential for maintaining precise temperature control [23]. Temperature excursions can lead to significant increases in side product formation and potential safety hazards, making robust temperature control systems a priority in industrial design.

Solvent recovery and recycling systems are integral components of industrial-scale processes, both for economic and environmental reasons [11] [23]. DMF recovery can be achieved through distillation, with typical recovery rates exceeding 95% when properly designed systems are employed[Table 4]. The recovered solvent must meet stringent purity specifications to avoid accumulation of impurities that could affect subsequent batches.

Waste minimization strategies focus on optimizing reaction stoichiometry and improving separation efficiency to reduce the generation of aqueous waste streams [23]. Advanced process control systems enable real-time monitoring of reaction progress and automatic adjustment of operating parameters to maintain optimal conditions throughout the production campaign.

Analytical Quality Control Parameters

Comprehensive analytical quality control is essential for ensuring the consistent production of high-quality 2-(4-methylphenoxy)triethylamine. The analytical testing program encompasses identity confirmation, purity assessment, and safety-related testing to meet regulatory and customer requirements [24] [25].

Chemical identity confirmation employs multiple orthogonal analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [19] [20]. Proton NMR analysis provides definitive structural confirmation through characteristic chemical shifts for the aromatic methyl group, phenoxy linkage, and triethylamine functionality. The integration ratios of these signals serve as an additional identity check and can reveal the presence of structural analogs or degradation products.

Quantitative assay determination utilizes gas chromatography with flame ionization detection (GC-FID), which provides excellent specificity and precision for the target compound [10]. The method requires careful optimization of chromatographic conditions to achieve baseline resolution from potential impurities and related substances. Internal standard methodology using structurally similar compounds ensures accurate quantification even in the presence of matrix effects.

Residual solvent analysis by headspace gas chromatography (GC-HS) is critical for ensuring compliance with pharmaceutical and industrial safety standards [10] [24]. DMF, being a commonly used solvent in the synthesis, requires particular attention due to its classification as a reproductive toxin. Analytical methods must achieve detection limits well below regulatory limits to ensure product safety.

Related substances analysis by high-performance liquid chromatography (HPLC) with ultraviolet detection provides comprehensive impurity profiling [10] [25]. This testing identifies and quantifies potential process impurities, degradation products, and starting material residues. Method development requires extensive forced degradation studies to ensure that all potential impurities are adequately resolved and detected.

Water content determination by Karl Fischer titration ensures that moisture levels remain within acceptable limits to prevent hydrolysis and other moisture-catalyzed degradation reactions [24]. The hygroscopic nature of triethylamine salts makes moisture control particularly important for long-term stability.

Heavy metals analysis by inductively coupled plasma mass spectrometry (ICP-MS) addresses potential contamination from catalysts, processing equipment, or raw materials [24]. Stringent limits are typically applied for metals such as palladium, nickel, and chromium, which may be introduced during synthetic processes involving metal catalysts.